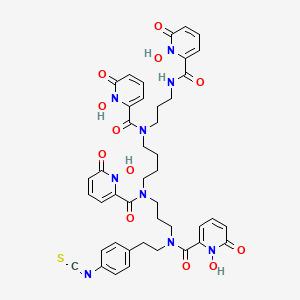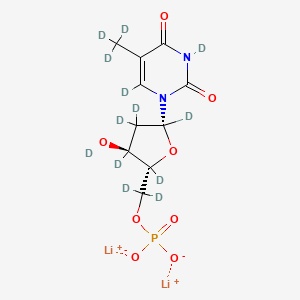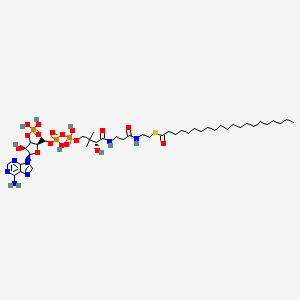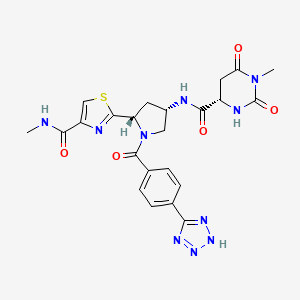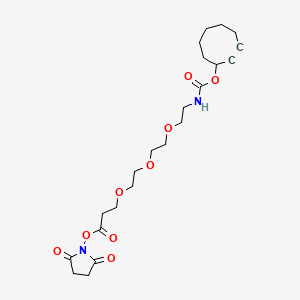
alpha-Terpinenol-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Terpinenol-D6 is a deuterated form of alpha-terpineol, a naturally occurring monoterpenoid alcohol. Alpha-terpineol is known for its pleasant lilac-like odor and is commonly used in the fragrance and flavor industries. The deuterated version, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of alpha-terpineol due to the presence of deuterium atoms, which can be traced more easily in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Terpinenol-D6 can be synthesized through the hydration of alpha-pinene-D6, a deuterated form of alpha-pinene. The reaction typically involves the use of acidic conditions to facilitate the hydration process. One common method involves the use of chloroacetic acid in a continuous flow system at a temperature of 80°C with a residence time of 15 minutes, achieving good conversion and selectivity . Another method involves a two-step cascade reaction starting with limonene-D6, where the first step is a chemo-specific double bond addition using trifluoroacetic acid, followed by basic hydrolysis with sodium hydroxide in methanol .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of deuterated monoterpenes such as limonene-D6 or alpha-pinene-D6 using microbial processes. These biotechnological methods can achieve high yields and are considered more environmentally friendly compared to traditional chemical synthesis .
化学反应分析
Types of Reactions
Alpha-Terpinenol-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alpha-terpineol oxide-D6.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include alpha-terpineol oxide-D6, reduced alcohol derivatives, and various substituted terpineol derivatives.
科学研究应用
Alpha-Terpinenol-D6 is widely used in scientific research due to its deuterated nature, which allows for easier tracing and analysis in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic pathway studies to understand the biotransformation of monoterpenoids in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of alpha-terpineol in the body.
Industry: Applied in the development of new fragrances and flavors, as well as in the study of the stability and degradation of alpha-terpineol in various products
作用机制
The mechanism of action of alpha-Terpinenol-D6 involves its interaction with various molecular targets and pathways. As an alcoholic monoterpene, it can enhance the permeation of hydrophilic drugs by increasing the fluidity of cell membranes. This property makes it a valuable compound in the formulation of transdermal drug delivery systems . Additionally, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities, which are mediated through its interaction with cellular signaling pathways and enzymes .
相似化合物的比较
Alpha-Terpinenol-D6 can be compared with other similar monoterpenoid alcohols, such as:
Beta-Terpineol: Less common in nature and has different olfactory properties.
Gamma-Terpineol: Also less common and exhibits different biological activities.
Delta-Terpineol: Rarely found in nature and has unique chemical properties.
Terpinen-4-ol: Another common isomer with distinct biological activities and industrial applications.
This compound is unique due to its deuterated nature, which makes it particularly useful in scientific research for tracing and analytical studies.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
160.29 g/mol |
IUPAC 名称 |
1,1,1,3,3,3-hexadeuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3,3D3 |
InChI 键 |
WUOACPNHFRMFPN-XERRXZQWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C1CCC(=CC1)C)(C([2H])([2H])[2H])O |
规范 SMILES |
CC1=CCC(CC1)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


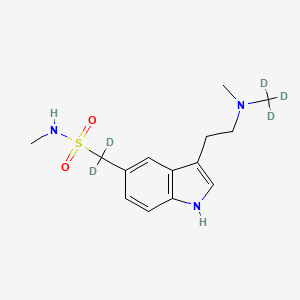

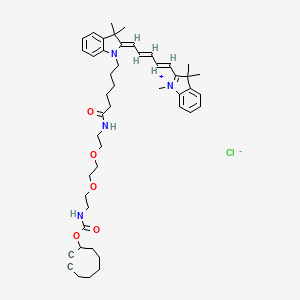

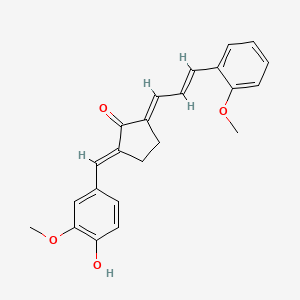
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

